

Introduction: The Rising Prominence of the Trifluoromethoxy Group

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Compound of Interest

Compound Name: 1-Bromo-4-(trifluoromethoxy)benzene

Cat. No.: B1268045

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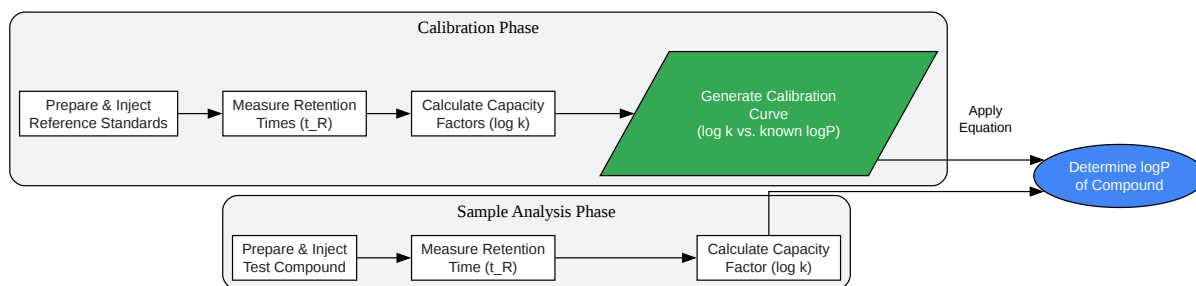
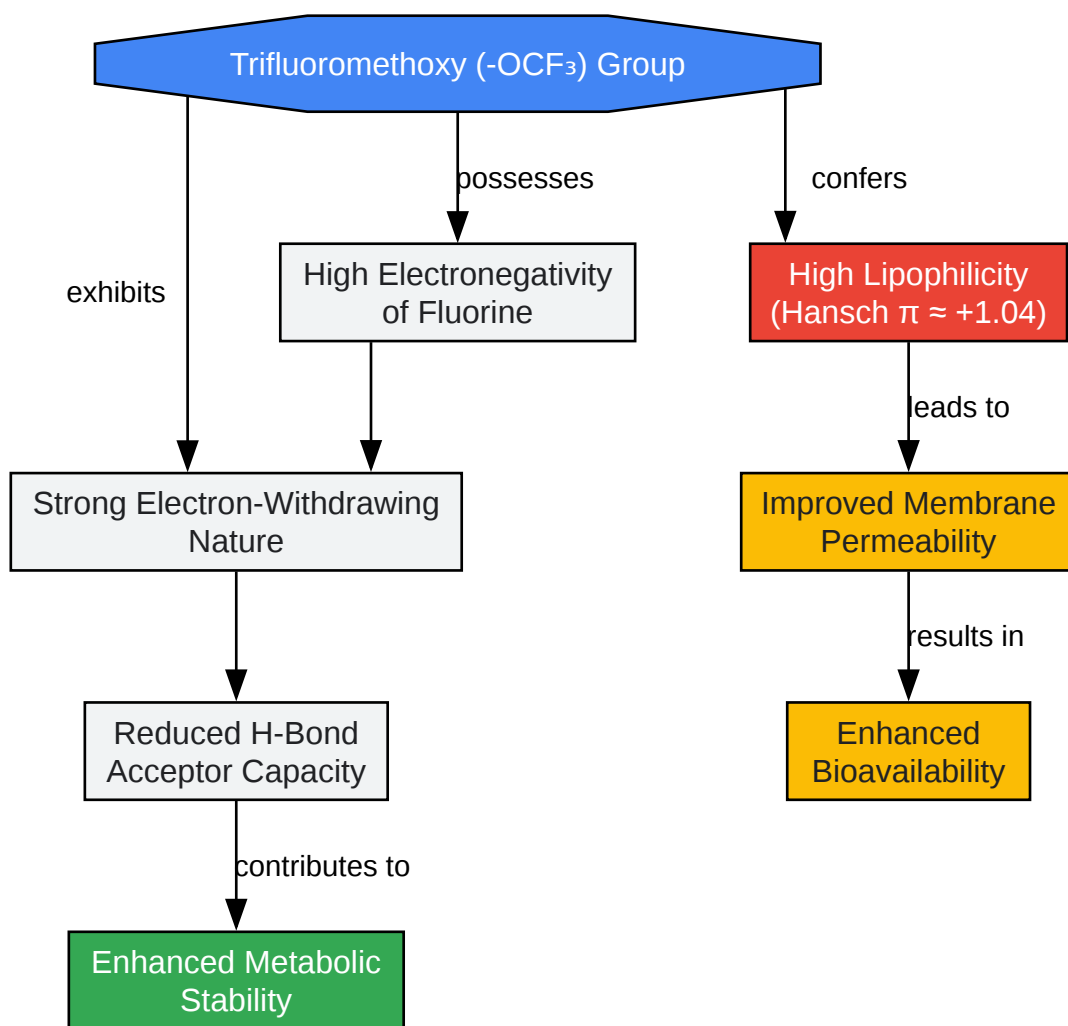
In the landscape of modern drug design and medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the physicochemical and pharmacokinetic properties of bioactive molecules.^[1] Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique combination of high lipophilicity, metabolic stability, and distinct electronic characteristics.^{[1][2]} Termed a "super-halogen" or "pseudo-halogen," the trifluoromethoxy group offers a powerful tool for medicinal chemists to enhance membrane permeability, modulate bioavailability, and improve the overall drug-like properties of a compound.^{[3][4]}

This technical guide provides a comprehensive overview of the lipophilicity of molecules bearing the trifluoromethoxy substituent. It presents quantitative data, details common experimental protocols for lipophilicity measurement, and illustrates the key relationships and workflows relevant to researchers in the field.

Physicochemical Properties and Their Influence on Lipophilicity

The trifluoromethoxy group's profound impact on molecular lipophilicity stems from its unique electronic properties. It is strongly electron-withdrawing, a characteristic that influences the pK_a of adjacent functional groups and can reduce the ability of the oxygen atom to act as a hydrogen bond acceptor.^{[2][4]} This diminished interaction with metabolic enzymes contributes to the group's notable metabolic stability compared to a traditional methoxy group.^{[2][5]}

The combination of the lipophilic fluorine atoms and the polar oxygen atom allows for the fine-tuning of partition coefficient (logP) values, which is critical for optimizing a drug's ability to permeate biological membranes and achieve favorable bioavailability.[2]



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